Rhosin hydrochloride, also known by its synonym G04, is classified as a small molecule inhibitor. It is derived from the rational design of compounds targeting Rho GTPases, specifically designed to interfere with the RhoA signaling pathway. Its chemical formula is with a molecular weight of approximately 394.86 g/mol . The compound is available for research purposes and is typically stored at low temperatures to maintain stability.
The synthesis of Rhosin hydrochloride involves the formal condensation reaction between the carboxy group of D-tryptophan and the amino group of (quinoxalin-6-yl)methylidenehydrazide. This process requires careful control of reaction conditions to ensure high yield and purity. The synthesis pathway can be summarized as follows:
The molecular structure of Rhosin hydrochloride features two aromatic rings connected by a hydrazone linkage, which plays a crucial role in its biological activity. The compound's structure can be represented by its InChI Key: SFRGBDFQSLZYLF-GRYLRVQNSA-N, which encodes its unique chemical identity .
Key structural characteristics include:
Rhosin hydrochloride exhibits specific interactions with RhoA, inhibiting its binding to various GEFs such as LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF. The binding affinity is characterized by a dissociation constant () of approximately 354 nM . Notably, Rhosin does not affect the binding of other Rho family members like Cdc42 or Rac1.
In vitro studies demonstrate that Rhosin hydrochloride can suppress breast cancer cell migration and invasion while promoting neurite outgrowth in synergy with nerve growth factor . These biological effects are attributed to its ability to modulate RhoA signaling pathways.
The mechanism of action for Rhosin hydrochloride involves its competitive inhibition of the interaction between RhoA and GEFs. By binding to RhoA, it prevents GEFs from facilitating the exchange of guanosine diphosphate for guanosine triphosphate on RhoA, thus inhibiting downstream signaling pathways that promote cell migration and proliferation.
Key points regarding its mechanism include:
Rhosin hydrochloride has several notable applications in scientific research:
Rhosin hydrochloride ((2E)-2-(6-Quinoxalinylmethylene)hydrazide hydrochloride) is a rationally designed small-molecule inhibitor that disrupts the activation cycle of RhoA subfamily GTPases by specifically targeting their interaction with guanine nucleotide exchange factors (GEFs). GEFs catalyze the exchange of GDP for GTP, transitioning Rho GTPases to their active state. Rhosin binds directly to RhoA at a surface cleft critical for GEF docking, thereby preventing the formation of productive RhoA-GEF complexes. This inhibition occurs without affecting downstream effectors or regulatory proteins like RhoGDI or RhoGAP, preserving basal GTPase activity while blocking signal-induced activation [1] [3].
The molecular architecture of Rhosin features two aromatic moieties—a quinoxaline ring and an indole/benzimidazole ring—connected by a flexible hydrazide linker. This configuration enables simultaneous engagement with two adjacent hydrophobic pockets on the RhoA surface, creating a high-affinity interaction centered around Trp58. Crystallographic and mutagenesis studies confirm that Trp58 serves as the anchor point, with its indole side chain forming π-stacking interactions with Rhosin’s quinoxaline group. Adjacent residues (Leu69, Lys7, Gln63) contribute to binding stability through van der Waals contacts and hydrogen bonding [1] [4] [10].
Mutagenesis experiments demonstrate that alanine substitution at these residues drastically reduces Rhosin affinity:
Table 1: Impact of RhoA Mutations on Rhosin Binding Affinity
RhoA Mutant | Kd (µM) | Fold Change vs. Wild-Type |
---|---|---|
Wild-Type | 0.35 ± 0.05 | 1× |
Trp58Ala | 6.2 | 17.7× |
Lys7Ala | 2.9 ± 1.0 | 8.3× |
Gln63Ala | 3.5 ± 0.9 | 10× |
Leu69Ala | 10.5 ± 2.3 | 30× |
This binding sterically occludes the GEF-docking interface, particularly hindering access to Switch I and Switch II regions of RhoA essential for nucleotide exchange [4] [10].
Rhosin employs an allosteric mechanism to inhibit GDP/GTP cycling. By stabilizing RhoA in a "closed" conformation, it reduces the accessibility of the nucleotide-binding pocket to GEFs. Fluorescence-based nucleotide exchange assays reveal that Rhosin (10–30 µM) suppresses LARG-catalyzed GTP loading onto RhoA by >80%, while spontaneous (GEF-independent) exchange remains unaffected. This confirms Rhosin’s specific action on GEF-mediated activation rather than direct nucleotide displacement [1] [4].
The inhibitor’s binding perturbs conformational dynamics critical for GEF function:
These changes prevent GEF-induced displacement of Mg2+ and GDP, effectively freezing RhoA in its inactive, GDP-bound state [4] [7].
Rhosin exhibits exceptional selectivity for RhoA/RhoC subfamily GTPases over closely related homologs Cdc42 and Rac1. Microscale thermophoresis assays confirm Rhosin binds RhoA with Kd = 354 ± 48 nM but shows no detectable interaction with Cdc42 or Rac1 up to 100 µM concentrations. Functional validation through GEF inhibition assays corroborates this selectivity:
Table 2: Selectivity Profile of Rhosin Across Rho GTPases
GTPase | Direct Binding (Kd) | GEF Inhibition | Cellular Functional Impact |
---|---|---|---|
RhoA | 354 nM | Complete (IC50 10–30 µM) | Blocks stress fiber formation, mammosphere growth |
RhoC | 420 nM* | Complete | Suppresses cancer cell invasion |
Rac1 | Not detected | None | No effect on lamellipodia formation |
Cdc42 | Not detected | None | No effect on filopodia formation |
*Estimated based on structural homology [1] [9]
Chiral resolution studies reveal the (S)-enantiomer of Rhosin (S-G04) possesses 5-fold greater potency than the (R)-enantiomer in suppressing RhoA activation and platelet aggregation, underscoring stereochemical specificity in target engagement. Structural analogs lacking bidentate aromatic systems (e.g., single-ring fragments) lose all inhibitory activity, confirming the necessity of simultaneous engagement with both hydrophobic pockets adjacent to Trp58 [2] [9].
The Rhosin–RhoA interaction is characterized by submicromolar affinity (Kd = 354 ± 48 nM) measured via microscale thermophoresis. Thermodynamic parameters derived from isothermal titration calorimetry reveal:
Table 3: Thermodynamic Parameters of Rhosin Binding to RhoA
Parameter | Value | Interpretation |
---|---|---|
Kd | 354 ± 48 nM | High-affinity interaction |
ΔG | −9.2 kcal/mol | Spontaneous complex formation |
ΔH | −5.3 kcal/mol | Dominant contribution from H-bonds/VDW |
−TΔS | −3.9 kcal/mol | Conformational rigidity upon binding |
The binding is enthalpy-dominated, indicating robust complementarity between Rhosin’s aromatic rings and RhoA’s hydrophobic grooves. The entropic penalty suggests reduced flexibility in the Trp58 region upon inhibitor engagement, consistent with allosteric stabilization of the GDP-bound state [3] [10]. Mutagenesis data further validate the thermodynamic model: disruption of key residues (Leu69, Trp58) converts the interaction to entropy-driven binding, reflecting loss of specific contacts and increased solvation [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1